molecular formula C29H25N5O2 B10875329 4-[3,4-Bis(benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

4-[3,4-Bis(benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B10875329
M. Wt: 475.5 g/mol
InChI Key: VZTIJZIBDPUEON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3,4-Bis(benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a complex heterocyclic compound. It features a triazino-benzimidazole core, which is known for its diverse biological activities. The compound’s structure includes benzyloxy groups attached to a phenyl ring, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,4-Bis(benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves the nucleophilic substitution reaction of arylglyoxal hydrates with multi-nucleophilic reagents in the presence of sodium ethoxide as a basic catalyst . The reaction of phenylglyoxal hydrate with hydrogen sulfide and/or ammonium acetate yields intermediate compounds, which undergo heterocyclization with 1-(1H-benzimidazol-2-yl)guanidine to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[3,4-Bis(benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes various chemical reactions, including:

    Nucleophilic substitution: Reaction with nucleophiles such as amines and thiols.

    Oxidation and reduction: Potential transformations involving the benzyloxy groups and the triazino-benzimidazole core.

    Cyclization: Formation of additional heterocyclic rings under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium ethoxide, hydrogen sulfide, ammonium acetate, and various nucleophiles. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted triazino-benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

4-[3,4-Bis(benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3,4-Bis(benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit dihydrofolate reductase by binding to its active site, thereby preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate . This inhibition disrupts the synthesis of nucleotides, leading to the inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3,4-Bis(benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is unique due to the presence of benzyloxy groups, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may contribute to its distinct biological activities compared to other similar compounds.

Properties

Molecular Formula

C29H25N5O2

Molecular Weight

475.5 g/mol

IUPAC Name

4-[3,4-bis(phenylmethoxy)phenyl]-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

InChI

InChI=1S/C29H25N5O2/c30-28-32-27(34-24-14-8-7-13-23(24)31-29(34)33-28)22-15-16-25(35-18-20-9-3-1-4-10-20)26(17-22)36-19-21-11-5-2-6-12-21/h1-17,27H,18-19H2,(H3,30,31,32,33)

InChI Key

VZTIJZIBDPUEON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3N=C(NC4=NC5=CC=CC=C5N34)N)OCC6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.